Cas no 274671-67-9 ((1-Benzyl-piperidin-2-ylmethyl)-methyl-amine)

(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine is a piperidine-derived amine compound with potential applications in pharmaceutical and organic synthesis. Its structure features a benzyl group at the 1-position and a methylamine moiety at the 2-ylmethyl position, offering versatility as a building block for bioactive molecules. The compound’s piperidine core provides rigidity, while the benzyl and methylamine substituents enhance reactivity for further functionalization. It may serve as an intermediate in the development of CNS-targeting agents or receptor modulators due to its structural similarity to pharmacologically active piperidine derivatives. The compound is typically handled under controlled conditions due to its amine functionality, requiring standard precautions for hygroscopic or air-sensitive materials.
(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine structure
274671-67-9 structure
Product Name:(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine
CAS No:274671-67-9
MF:C14H22N2
MW:218.337883472443
CID:2154978
PubChem ID:9794440
Update Time:2025-05-23

(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine Chemical and Physical Properties

Names and Identifiers

    • (1-Benzyl-piperidin-2-ylmethyl)-methyl-amine
    • AKOS010833131
    • EN300-367026
    • SCHEMBL7454601
    • DB-246634
    • FID39934
    • [(1-BENZYLPIPERIDIN-2-YL)METHYL](METHYL)AMINE
    • PID24635
    • 1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine
    • 274671-67-9
    • MDL: MFCD16047597
    • Inchi: 1S/C14H22N2/c1-15-11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3
    • InChI Key: OMJZRIGOKXUQEC-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)CCCCC1CNC

Computed Properties

  • Exact Mass: 218.178298710Da
  • Monoisotopic Mass: 218.178298710Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 15.3Ų

(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine
274671-67-9 97%
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Fluorochem
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274671-67-9 95.0%
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Enamine
EN300-367026-0.1g
[(1-benzylpiperidin-2-yl)methyl](methyl)amine
274671-67-9 95.0%
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Enamine
EN300-367026-0.25g
[(1-benzylpiperidin-2-yl)methyl](methyl)amine
274671-67-9 95.0%
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Enamine
EN300-367026-0.5g
[(1-benzylpiperidin-2-yl)methyl](methyl)amine
274671-67-9 95.0%
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$603.0 2025-03-18
Enamine
EN300-367026-1.0g
[(1-benzylpiperidin-2-yl)methyl](methyl)amine
274671-67-9 95.0%
1.0g
$628.0 2025-03-18
Enamine
EN300-367026-2.5g
[(1-benzylpiperidin-2-yl)methyl](methyl)amine
274671-67-9 95.0%
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$1230.0 2025-03-18
Enamine
EN300-367026-5.0g
[(1-benzylpiperidin-2-yl)methyl](methyl)amine
274671-67-9 95.0%
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$1821.0 2025-03-18
Enamine
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